molecular formula C9H17NO3 B2693948 tert-butyl N-(2-methyl-3-oxopropyl)carbamate CAS No. 842103-98-4

tert-butyl N-(2-methyl-3-oxopropyl)carbamate

Cat. No.: B2693948
CAS No.: 842103-98-4
M. Wt: 187.239
InChI Key: HTBNREYQOZPEQT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxopropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-methyl-3-oxopropyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the tert-butyl group offers steric protection, making it an effective protecting group for amines. Its specific reactivity patterns and applications in various fields highlight its versatility and importance in chemical synthesis .

Biological Activity

Tert-butyl N-(2-methyl-3-oxopropyl)carbamate is a carbamate derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO3
  • CAS Number : 181646-38-8
  • Molecular Weight : 201.26 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a ketone functional group. This structural configuration is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects. Ongoing research aims to elucidate the precise molecular targets and pathways involved.

Inhibition of Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamates have shown varying degrees of inhibition against these enzymes, which are crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects .

Antimicrobial Activity

Studies have suggested that certain carbamate derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, indicating a potential for development as an antimicrobial agent.

Anticancer Potential

Emerging evidence suggests that carbamate derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro, warranting further investigation into the anticancer potential of this compound .

Case Study 1: Neuroprotective Effects

A study examining the neuroprotective effects of carbamate derivatives found that certain compounds could enhance neuronal survival under stress conditions by modulating oxidative stress pathways. This suggests that this compound may similarly exert protective effects on neural cells .

Case Study 2: Anticancer Activity in Cell Lines

In vitro studies on cancer cell lines treated with related carbamates showed significant reductions in cell viability and induction of apoptosis. These findings highlight the need for further exploration of this compound's potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential neuroprotective and anticancer propertiesEnzyme inhibition, receptor modulation
Tert-butyl methyl(3-oxopropyl)carbamateInhibits AChE and BChECompetitive inhibition
Tert-butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamateAntimicrobial activityDisruption of bacterial cell wall

Properties

IUPAC Name

tert-butyl N-(2-methyl-3-oxopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNREYQOZPEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842103-98-4
Record name tert-butyl N-(2-methyl-3-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of LAH (10 mL, 10 mmol, 1M in THF) was slowly added over ˜15 min to a stirred solution of tert-butyl {3-[methoxy(methyl)amino]-2-methyl-3-oxopropyl}carbamate (2.2 g, 8.9 mmol) in THF (40 mL) at −40° C. under nitrogen. After stirring at −40° for 30 min, the reaction mixture was quenched carefully by dropwise addition of saturated aqueous sodium bisulfate solution and stirred at room temperature for 1 hr. The mixture was filtered through Celite, and the filtrate was washed sequentially with ice-cold 1N hydrochloric acid (2×), saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered and concentrated to yield tert-butyl (2-methyl-3-oxopropyl)carbamate as colorless viscous oil. MS (M+1−Boc): 88.0
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